4-Bromo-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

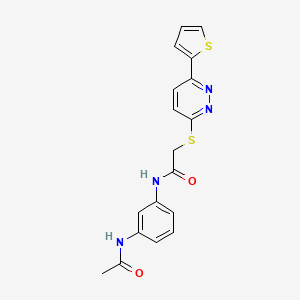

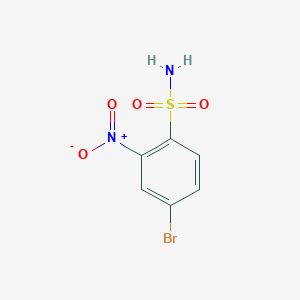

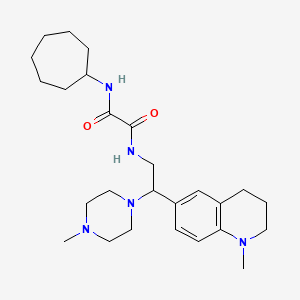

4-Bromo-2-nitrobenzenesulfonamide, also known as BNBSO2Br, is a chemical compound that has attracted significant research interest due to its diverse range of physical and chemical properties. It is applied as a reagent for the synthesis of medium-ring amines via N-alkylation .

Synthesis Analysis

The synthesis of this compound involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis

The molecular formula of this compound is C6H5BrN2O4S . Its average mass is 281.084 Da and its monoisotopic mass is 279.915344 Da .Chemical Reactions Analysis

This compound is applied as a reagent for the synthesis of medium-ring amines via N-alkylation, e.g., with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .Aplicaciones Científicas De Investigación

Analytical Applications

4-Bromo-2-nitrobenzenesulfonamide serves as an oxidizing titrant in various analytical procedures. It's used for direct titrations of substances like ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite. Its synthesis, composition, and structure contribute to its utility in these rapid and accurate titration processes, showing errors within ± 0.5% (Gowda et al., 1983).

Chemical Synthesis and Transformations

This compound is involved in chemical synthesis and transformations. It is used in the preparation of secondary amines and for the protection of amines. Specifically, 2- and 4-Nitrobenzenesulfonamides are prepared from primary amines and undergo alkylation to yield N-alkylated sulfonamides in near quantitative yields. These can be deprotected to produce secondary amines in high yields (Fukuyama et al., 1995).

Solid-Phase Synthesis

In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from 2/4-nitrobenzenesulfonyl chloride are key intermediates in various chemical transformations. They have been employed in unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Electrochemical Research

The electrochemical reduction processes of 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide have been studied, providing insights into the chemistry of electrogenerated anion radicals from these compounds during self-protonation pathways. This research aids in understanding the reduction of the nitro group and its dependence on the structure of the nitrobenzensulfonamide (Pérez-Jiménez & Frontana, 2012).

Thermochemical Studies

The energies of combustion and enthalpies of formation of 2-nitrobenzenesulfonamide, 3-nitrobenzenesulfonamide, and 4-nitrobenzenesulfonamide have been determined using combustion calorimetry. This research is crucial for understanding the thermochemical properties of these compounds (Camarillo & Flores, 2010).

Mecanismo De Acción

Target of Action

Sulfonamides are known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively.

Mode of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, sulfonamides disrupt this pathway, leading to a decrease in the production of nucleotides and ultimately DNA .

Result of Action

The inhibition of folic acid synthesis by sulfonamides results in a decrease in the production of nucleotides and ultimately DNA, which can lead to the death of the bacterial cell .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOBLCKPLSPZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89581-41-9 |

Source

|

| Record name | 4-bromo-2-nitrobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)

![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)